N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of catalysts, such as palladium or nickel complexes, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Scientific Research Applications
N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1R-cis-Dibromovinyl-2,2-dimethylcyclopropanes
- 2,2-Dimethylcyclopropylmethanamine
Uniqueness
N-(2,2-dimethylcyclopropyl)-1-(prop-2-enoyl)piperidine-4-carboxamide stands out due to its combination of a cyclopropyl group and a piperidine ring, which imparts unique chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(2,2-dimethylcyclopropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-12(17)16-7-5-10(6-8-16)13(18)15-11-9-14(11,2)3/h4,10-11H,1,5-9H2,2-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKDJNBTZPLAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1NC(=O)C2CCN(CC2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.